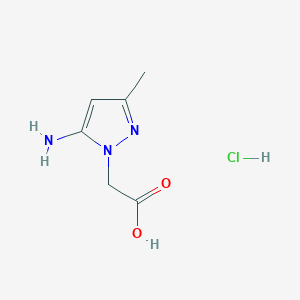

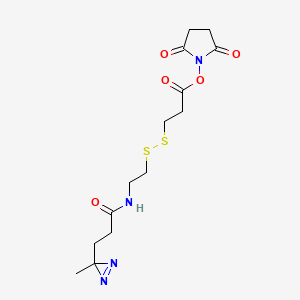

![molecular formula C27H26BN3O2 B3027290 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine CAS No. 1269508-31-7](/img/structure/B3027290.png)

2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

Übersicht

Beschreibung

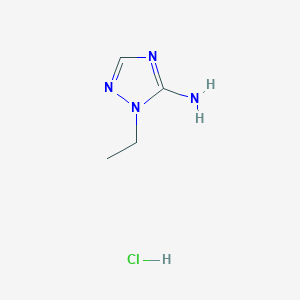

The compound “2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine” has the molecular formula C27H26BN3O2 . It has a molecular weight of 435.3 g/mol . The compound is also known by other synonyms such as “this compound” and “2,4-Diphenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine” among others .

Molecular Structure Analysis

The compound’s structure includes a 1,3,5-triazine ring substituted with phenyl groups at the 2 and 4 positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl group at the 6 position . The InChI code for the compound is "1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-11-16-21(18-22)25-30-23(19-12-7-5-8-13-19)29-24(31-25)20-14-9-6-10-15-20/h5-18H,1-4H3" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.3 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 435.2118072 g/mol .Wissenschaftliche Forschungsanwendungen

Aggregation-Induced Emission Fluorophores

In a study by Liu et al. (2018), derivatives of 1,3,5-triazine were utilized to create new aggregation-induced emission (AIE) fluorophores. These compounds showed reversible piezofluorochromic behavior and were effective in nondoped sky-blue organic light-emitting diodes, exhibiting excellent electroluminescence performance (Liu et al., 2018).

Corrosion Inhibition in N80 Steel

Yadav et al. (2015) explored the use of synthesized triazine derivatives as corrosion inhibitors for N80 steel in acidic medium. The study found that these compounds effectively inhibited corrosion, demonstrated by various techniques including electrochemical impedance spectroscopy and density functional theory calculations (Yadav et al., 2015).

Synthesis of Boron-Containing Derivatives

Das et al. (2011) reported the synthesis of boron-containing derivatives of phthalazin-1(2H)-one and benzo[b][1,4] oxazine, which included the use of a compound with a structure similar to 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine. These compounds were synthesized for potential application as HGF-mimetic agents (Das et al., 2011).

Ultraviolet Absorbers

Keck et al. (1998) conducted a study on derivatives of 1,3,5-triazine, which included methoxy derivatives, for their application as ultraviolet absorbers. The study focused on the fluorescence spectroscopy and X-ray structure analysis of these compounds (Keck et al., 1998).

Organic Light-Emitting Diodes

Several studies have focused on the application of 1,3,5-triazine derivatives in organic light-emitting diodes (OLEDs). For example, Zhao et al. (2020) developed D-σ-A molecules with 2,4,6-diphenyl-1,3,5-triazine units for efficient solution-processed OLEDs (Zhao et al., 2020). Additionally, Jung et al. (2020) synthesized bipolar materials incorporating 1,3,5-triazine for high electroluminescence efficiency and long device lifetime in fluorescent green-light emitters (Jung et al., 2020).

Thermal Stability of Polyamides

Yu et al. (2012) reported the synthesis of phenyl-1,3,5-triazine functional aromatic polyamides, demonstrating their high thermal stability and potential use in heat-resistant applications (Yu et al., 2012).

Chromogenic Reagents for Iron(II)

Almog et al. (1996) explored 1,2,4-triazine derivatives as chromogenic reagents for iron(II), aiming to develop improved methods for forensic applications such as determining firearm handling (Almog et al., 1996).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Wirkmechanismus

Target of Action

It’s known that the compound contains aboronic acid pinacol ester group , which is commonly used in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in many biochemical processes.

Mode of Action

The compound’s mode of action involves its interaction with its targets through Suzuki coupling reactions . The boronic acid pinacol ester group in the compound enables this reaction . Additionally, the compound can undergo aldol reactions and amination reactions .

Biochemical Pathways

The compound’s involvement in Suzuki coupling reactions suggests that it may affect biochemical pathways involving the formation of carbon-carbon bonds. This could potentially influence a wide range of biochemical processes, as these bonds are fundamental to the structure of many organic compounds. The specific pathways affected would depend on the context in which the compound is used .

Pharmacokinetics

Its physical properties such as its solid state and melting point can impact its bioavailability.

Result of Action

The compound is employed to synthesize aggregation-induced emission molecules (TPA-AN-TPM) . The resulting molecule forms ultrabright red AIE dots with an absolute quantum yield of 12.9% . This suggests that the compound’s action results in the production of highly fluorescent molecules.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki coupling reactions typically require the presence of a palladium catalyst . Additionally, the reactions should be carried out under an inert atmosphere . Therefore, the compound’s action can be significantly affected by the presence or absence of these conditions.

Biochemische Analyse

Biochemical Properties

It is known that the compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in these reactions.

Molecular Mechanism

It is known to undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts , suggesting that it may exert its effects at the molecular level through these reactions.

Eigenschaften

IUPAC Name |

2,4-diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-11-16-21(18-22)25-30-23(19-12-7-5-8-13-19)29-24(31-25)20-14-9-6-10-15-20/h5-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGBACNYDFALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269508-31-7 | |

| Record name | 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

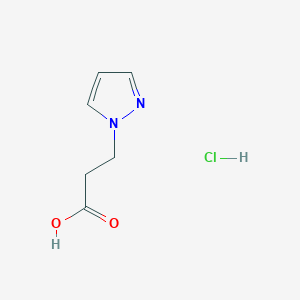

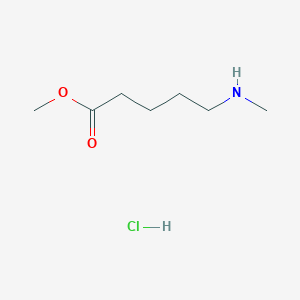

![2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3027209.png)

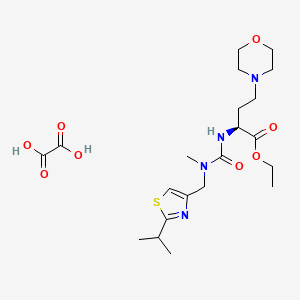

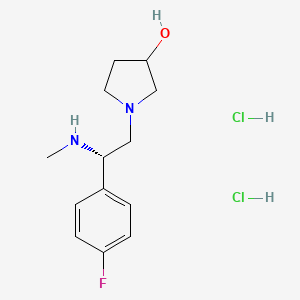

![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)

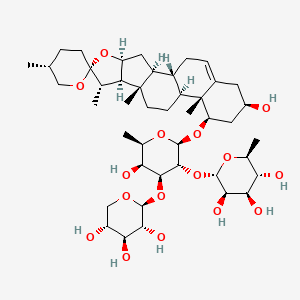

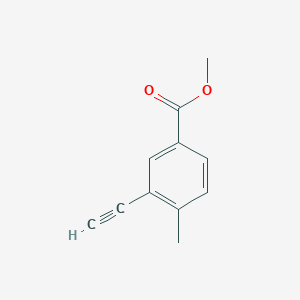

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3027219.png)

![4-[(2-Methylphenyl)thio]piperidine hydrochloride](/img/structure/B3027224.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)